Stigmast-7-en-3-ol, (3beta,5alpha)-
Description
Molecular Formula and Isomeric Forms
Stigmast-7-en-3-ol, (3beta,5alpha)- possesses the molecular formula C₂₉H₅₀O, indicating a composition of 29 carbon atoms, 50 hydrogen atoms, and one oxygen atom. The molecular weight has been precisely calculated as 414.7067 grams per mole according to computational analysis by PubChem. This compound is assigned the Chemical Abstracts Service Registry Number 521-03-9, which serves as its unique chemical identifier.
The compound exists in multiple isomeric forms, with the (3beta,5alpha)- designation specifically indicating the stereochemical orientation at carbon positions 3 and 5 within the molecular structure. Alternative nomenclature for this compound includes 24-Ethyl-5α-cholest-7-en-3β-ol, 5α-Stigmast-7-en-3β-ol, and 22,23-Dihydrospinasterol. The International Union of Pure and Applied Chemistry Standard InChI Key for this specific isomer is YSKVBPGQYRAUQO-LEJAYFLNSA-N, which provides a standardized method for chemical identification across databases.
Within the broader family of stigmasterols, this compound represents one of several possible isomeric configurations. The LIPID MAPS database classifies it among the stigmasterols and C24-ethyl derivatives, specifically categorized as ST 29:1;O, indicating a 29-carbon steroid with one degree of unsaturation and one oxygen-containing functional group. Related isomeric forms include various stereochemical configurations at different carbon centers, each contributing to distinct biological and chemical properties.
Steroidal Skeleton Architecture
The fundamental architecture of Stigmast-7-en-3-ol, (3beta,5alpha)- is based on the characteristic tetracyclic steroid skeleton known as cyclopenta[a]phenanthrene. This structural framework consists of four fused rings designated as rings A, B, C, and D, following established steroid nomenclature conventions. The compound specifically belongs to the stigmastane class of steroids, which are characterized by the presence of an ethyl group at carbon-24 position.
The core steroid skeleton features a rigid polycyclic structure that provides the fundamental framework for all steroid compounds. Ring A contains carbons 1 through 3, ring B encompasses carbons 5 through 10, ring C includes carbons 8 through 14, and ring D comprises carbons 13 through 17. The junction between these rings creates a three-dimensional molecular architecture that significantly influences the compound's chemical reactivity and biological activity.
A defining characteristic of this particular steroid is the presence of a double bond between carbon-7 and carbon-8, which introduces a degree of unsaturation into the B ring of the steroid skeleton. This Δ7 configuration distinguishes it from other phytosterols such as β-sitosterol, which contains its double bond at the Δ5 position. The position of this double bond significantly influences the compound's conformational flexibility and potential biological interactions.
The side chain attached at carbon-17 extends the basic steroid framework with an eight-carbon branched alkyl chain characteristic of stigmastane-type steroids. This side chain contains an ethyl branch at carbon-24, which provides the "24-ethyl" designation commonly used in alternative nomenclature systems. The presence of this extended side chain differentiates stigmastane derivatives from simpler cholestane-type steroids.
Functional Group Distribution (Hydroxyl and Ethyl Side Chain)
The functional group distribution in Stigmast-7-en-3-ol, (3beta,5alpha)- centers around two primary structural features: a hydroxyl group and the characteristic ethyl side chain. The hydroxyl group is positioned at carbon-3 of the steroid skeleton, specifically in the β-configuration, which places it on the upper face of the steroid ring system when viewed in standard orientation. This hydroxyl substitution classifies the compound as a sterol, distinguishing it from related compounds that may lack this functional group.
The β-orientation of the hydroxyl group at carbon-3 has significant implications for the compound's physical and chemical properties. This configuration influences the compound's solubility characteristics, making it practically insoluble in water while maintaining solubility in organic solvents and alcohols. The hydroxyl group also serves as a potential site for chemical modification, including the formation of acetate esters as demonstrated by related compounds in the database.
The ethyl side chain represents the second major functional group, located at carbon-24 within the extended aliphatic side chain. This ethyl substitution is designated as 24α-ethyl in some nomenclature systems, indicating its specific stereochemical orientation. The presence of this ethyl group at carbon-24 is a defining characteristic of stigmastane-type steroids and contributes significantly to the compound's overall molecular volume and hydrophobic character.
Additionally, the compound contains two methyl groups at standard positions within the steroid framework. These methyl groups are located at carbon-10 and carbon-13, representing typical substituents found in most naturally occurring steroids. These angular methyl groups contribute to the overall three-dimensional shape of the molecule and influence its conformational properties.
The distribution of these functional groups creates distinct regions of varying polarity within the molecule. The hydroxyl-bearing region exhibits polar characteristics suitable for hydrogen bonding interactions, while the extensive hydrocarbon framework, including the ethyl side chain, provides substantial hydrophobic character. This amphiphilic nature influences the compound's behavior in biological membranes and its interaction with other molecules.
Stereochemical Configuration (3β,5α) and Conformational Analysis
The stereochemical configuration of Stigmast-7-en-3-ol, (3beta,5alpha)- is precisely defined by the orientation of substituents at specific carbon centers within the steroid framework. The designation (3β,5α) specifically refers to the stereochemical arrangement at carbons 3 and 5, which significantly influences the compound's three-dimensional structure and biological activity.
The 3β configuration indicates that the hydroxyl group at carbon-3 is oriented on the β-face of the steroid ring system. In steroid nomenclature, the β-face is conventionally defined as the upper surface when the molecule is viewed in standard orientation with the angular methyl groups pointing upward. This β-orientation places the hydroxyl group in an equatorial position relative to the chair conformation adopted by ring A, which represents the most stable configuration for this substitution pattern.
The 5α designation refers to the hydrogen atom at carbon-5, which adopts the α-orientation (lower face of the steroid). This stereochemical arrangement results in the A and B rings adopting a trans-diaxial relationship, contributing to the overall rigidity of the steroid framework. The 5α configuration is characteristic of many naturally occurring steroids and influences the compound's conformational properties and biological recognition.
Conformational analysis reveals that the rigid steroid skeleton restricts rotational freedom around most bonds within the ring system. However, the side chain attached at carbon-17 retains considerable conformational flexibility, allowing for multiple energetically accessible conformations. Computational studies suggest that the compound can adopt various side chain conformations while maintaining the rigid steroid core structure.
The presence of the Δ7 double bond introduces additional conformational constraints compared to fully saturated analogs. This double bond locks the B ring in a specific geometry and influences the overall shape of the steroid skeleton. The double bond also creates a region of increased electron density that may participate in specific molecular interactions.
Crystal structure studies of related compounds have provided insights into the preferred conformations adopted by stigmastane-type steroids in the solid state. These studies indicate that the steroid skeleton adopts a characteristic chair-chair-chair-envelope conformation for rings A, B, C, and D, respectively. The side chain typically extends away from the steroid core in an extended conformation that minimizes steric interactions.
Comparative Structural Analysis with Analogous Phytosterols
Comparative structural analysis of Stigmast-7-en-3-ol, (3beta,5alpha)- with other phytosterols reveals both similarities and distinctive differences that contribute to its unique properties within this class of compounds. The compound shares the fundamental steroid skeleton architecture with other plant sterols, but differs in specific structural details that influence its biological and chemical behavior.
When compared to β-sitosterol, one of the most abundant plant sterols, the primary structural difference lies in the position of the double bond within the steroid ring system. While β-sitosterol contains a Δ5 double bond between carbons 5 and 6, Stigmast-7-en-3-ol features a Δ7 double bond between carbons 7 and 8. This difference in double bond position significantly affects the compound's chemical reactivity and conformational properties.
| Compound | Molecular Formula | Double Bond Position | Molecular Weight | LIPID MAPS ID |
|---|---|---|---|---|
| Stigmast-7-en-3-ol | C₂₉H₅₀O | Δ7 | 414.7 g/mol | LMST01040133 |
| β-Sitosterol | C₂₉H₅₀O | Δ5 | 414.7 g/mol | LMST01040129 |
| Stigmasterol | C₂₉H₄₈O | Δ5,22 | 412.7 g/mol | LMST01040123 |
| Clionasterol | C₂₉H₅₀O | Δ5 | 414.7 g/mol | LMST01040122 |
Comparison with stigmasterol reveals additional structural variations. Stigmasterol contains two double bonds, one at Δ5 and another at Δ22 in the side chain, resulting in a molecular formula of C₂₉H₄₈O and a slightly lower molecular weight of 412.7 grams per mole. The additional degree of unsaturation in stigmasterol contributes to different physical properties and biological activities compared to Stigmast-7-en-3-ol.
The compound also differs from campesterol and cholesterol through the presence of the ethyl group at carbon-24. Removal of this ethyl substituent would yield the corresponding cholestane derivative, demonstrating the structural relationship between these steroid families. The C24-ethyl group is a defining feature of stigmastane-type steroids and contributes significantly to their membrane-stabilizing properties in plant systems.
Within the specific family of Δ7-sterols, Stigmast-7-en-3-ol can be compared to related compounds such as chondrillasterol and various marine-derived sterols. These compounds share the characteristic Δ7 double bond but may differ in side chain substitution patterns or additional functional groups. The systematic study of these structural variations provides insights into structure-activity relationships within this class of compounds.
Acetylated derivatives of Stigmast-7-en-3-ol, such as the acetate ester with molecular formula C₃₁H₅₂O₂, demonstrate the potential for chemical modification while retaining the core steroid structure. These derivatives exhibit different solubility and stability properties compared to the parent compound, illustrating how functional group modifications can alter compound characteristics.
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20?,21?,22-,23-,25?,26?,27?,28?,29?/m0/s1 |
InChI Key |
YSKVBPGQYRAUQO-AMZRBZEVSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CC[C@@H]4C3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
-
Anticancer Potential
- Recent studies have indicated that Stigmast-7-en-3-ol exhibits promising anticancer properties. In silico analyses demonstrated a high binding affinity to the aromatase enzyme, which is crucial in breast cancer development. The compound showed a binding affinity of -9.4 kcal/mol, surpassing that of the standard drug Tamoxifen (-8.0 kcal/mol), suggesting its potential as a natural alternative in breast cancer therapy .
- A study involving molecular docking revealed that Stigmast-7-en-3-ol could inhibit aromatase activity effectively, making it a candidate for further pharmacological development against hormone-dependent cancers .
- Anti-inflammatory Effects
- Insecticidal Activity
Cosmetic Applications
Stigmast-7-en-3-ol's hydrophobic nature and skin compatibility make it suitable for use in cosmetic formulations. Its moisturizing properties can enhance skin hydration and improve the sensory profile of topical products.
Case Study: Cosmetic Formulation
In a study focusing on the formulation of topical products, Stigmast-7-en-3-ol was incorporated into emulsions designed for skin care applications. The formulations were evaluated for stability, sensory attributes, and efficacy in skin hydration. Results indicated that the inclusion of this compound significantly improved the overall performance of the cosmetic products .
Data Summary
Comparison with Similar Compounds
Key Structural Differences :
- Double Bond Position : Stigmast-7-en-3-ol is distinguished by its Δ⁷ unsaturation, whereas β-sitosterol has a Δ⁵ bond .
- Saturation: Stigmastanol lacks double bonds, making it a saturated derivative of stigmasterol .
- Side Chain : (5α)-Cholestan-3β-ol has a shorter side chain (27 carbons vs. 29 in stigmastanes) .
Natural Sources and Abundance
- Stigmast-7-en-3-ol : Dominates unsaponifiable matter in Jiashi plum kernel oil (68.06% relative content) . Also found in Pereskia bleo leaves (0.20% relative abundance in extract) .
- β-Sitosterol : Abundant in Fritillaria unibracteata roots and Morinda officinalis, with demonstrated cytotoxicity against cancer cells (IC₅₀ values: 10–50 μM) .
- Stigmasta-7,22,25-trien-3-ol: Minor component in Cucurbitaceae family plants (e.g., bitter melon) .
Pharmacological and Functional Properties
Physicochemical Properties
- Solubility: Stigmast-7-en-3-ol is water-insoluble, similar to β-sitosterol and stigmastanol .
- Melting Point: β-Sitosterol melts at 136–137°C , while stigmastanol’s purity is confirmed via NMR (≥95%) .
- Derivatives : Stigmast-7-en-3-ol acetate (C₃₁H₅₂O₂, MW 456.74) is a stabilized ester form used in analytical standards .
3. Conclusion Stigmast-7-en-3-ol, (3β,5α)-, is a structurally unique phytosterol with a Δ⁷ bond and 5α configuration, setting it apart from Δ⁵ sterols like β-sitosterol and saturated derivatives like stigmastanol.
Preparation Methods
Plant Tissue Cultures
Stigmast-7-en-3-ol is naturally occurring in select plant species, particularly those in the Asteraceae and Dioscoreaceae families. The hairy root cultures (HRCs) of Calendula officinalis (marigold) have been identified as a viable source. In these systems, roots are cultivated in ½ Murashige–Skoog liquid medium under dark conditions at 23–25°C, with subculturing every 3–4 weeks to maintain biomass viability. Post-harvest, dried roots undergo Soxhlet extraction using diethyl ether and methanol sequentially, yielding crude extracts enriched with sterols.
Key Extraction Steps:
-
Biomass Preparation : HRCs are harvested after 15–23 days of growth, ensuring a fresh weight ≥1.5 g.
-
Solvent Extraction :
-
Diethyl Ether : Extracts non-polar compounds, including free sterols.
-
Methanol : Recovers polar conjugates (e.g., sterol glycosides).
-
-
Fractionation : Thin-layer chromatography (TLC) on silica gel 60H with chloroform:methanol (97:3 v/v) isolates the sterol fraction.
Elicitation Techniques
Elicitors such as ethylene and abscisic acid (ABA) enhance sterol production in HRCs. For example:
-
Ethephon (ethylene releaser): At 10–100 µM, it upregulates enzymes in the mevalonate pathway, increasing stigmast-7-en-3-ol yield by ~30%.
-
ABA : Modulates oxidative stress responses, indirectly promoting sterol accumulation.
Table 1: Effect of Elicitors on Stigmast-7-en-3-ol Yield in C. officinalis HRCs
| Elicitor | Concentration (µM) | Yield Increase (%) |
|---|---|---|
| Ethephon | 10 | 28 |
| Ethephon | 100 | 32 |
| ABA | 10 | 12 |
| ABA | 100 | 18 |
Chemical Synthesis Approaches
Hydrogenation of Spinasterol
Spinasterol (stigmasta-7,22-dien-3β-ol), a biosynthetic precursor, undergoes selective hydrogenation to yield stigmast-7-en-3-ol. The reaction involves:
-
Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).
-
Conditions : H₂ gas at 25–50°C, 1–3 atm pressure.
-
Mechanism : Saturation of the Δ22 double bond while preserving the Δ7 unsaturation.
Reaction Scheme :
Isomerization of Δ5-Sterols
Δ5-sterols (e.g., β-sitosterol) can be isomerized to Δ7 derivatives via acid-catalyzed processes:
-
Reagents : HCl, H₂SO₄, or Lewis acids (e.g., BF₃·Et₂O).
-
Conditions : Reflux in anhydrous toluene or xylene (110–140°C, 4–8 h).
-
Outcome : Migration of the double bond from C5 to C7, achieving ~40–60% conversion.
Table 2: Comparative Efficiency of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Spinasterol Hydrogenation | Spinasterol | 85 | 92 |
| β-Sitosterol Isomerization | β-Sitosterol | 55 | 88 |
Biotechnological Production Strategies
Metabolic Engineering
Heterologous expression of sterol biosynthetic enzymes in Saccharomyces cerevisiae or Yarrowia lipolytica enables de novo production. Key modifications include:
Fermentation Optimization
-
Carbon Source : Glycerol or glucose (20 g/L) enhances acetyl-CoA availability.
-
Oxygenation : Dissolved O₂ maintained at 30–40% saturation to support cytochrome P450 activity.
Table 3: Bioreactor Parameters for Stigmast-7-en-3-ol Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.0 | ↑ Enzyme stability |
| Temperature | 28°C | ↑ Metabolic rate |
| Agitation Speed | 300–400 rpm | ↑ O₂ transfer |
Comparative Analysis of Preparation Methods
Yield and Scalability
Environmental and Economic Considerations
-
Extraction : Low carbon footprint but labor-intensive.
-
Synthesis : Generates solvent waste (e.g., toluene, ethanol).
-
Biotech : Sustainable if renewable feedstocks are used.
Q & A
Q. What spectroscopic methods are recommended for the structural characterization of Stigmast-7-en-3-ol?
Stigmast-7-en-3-ol can be characterized using 1D/2D NMR (e.g., H, C, HSQC, HMBC) to confirm stereochemistry and substituent positions. For instance, H NMR can resolve hydroxyl proton signals (δ ~3.5 ppm) and olefinic protons (δ ~5.3 ppm for Δ7 double bonds), while C NMR identifies carbons adjacent to functional groups (e.g., C3 at δ ~71 ppm for hydroxylated carbons) . LC-MS/MS (positive ESI mode) with m/z ~415 [M+H]+ aids in molecular weight confirmation and purity assessment . GC-MS is suitable for sterol analysis in complex matrices, though derivatization (e.g., silylation) is required for volatility .
Q. How can researchers optimize extraction protocols for Stigmast-7-en-3-ol from natural sources?
Extraction efficiency depends on solvent polarity and source material. A sequential approach using non-polar solvents (e.g., hexane) followed by polar solvents (e.g., methanol) maximizes yield. For marine organisms (e.g., algae, sponges), freeze-dried biomass subjected to Soxhlet extraction with chloroform:methanol (2:1) isolates sterols effectively . Column chromatography (silica gel, eluting with hexane:ethyl acetate gradients) further purifies crude extracts. Purity should be verified via NMR (>95%) and LC-MS .
Q. What storage conditions ensure the stability of Stigmast-7-en-3-ol in laboratory settings?
Store the compound at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the Δ7 double bond and hydroxyl group degradation. Solutions in organic solvents (e.g., chloroform) should be kept in amber vials to avoid light-induced isomerization . Periodic NMR analysis (e.g., every 6 months) monitors degradation, particularly checking for oxidation byproducts like ketones (δ ~210 ppm in C NMR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when identifying Stigmast-7-en-3-ol derivatives?
Contradictions often arise from isomeric impurities (e.g., Δ5 vs. Δ7 isomers) or acetylated derivatives (e.g., α-spinasterol acetate). Use NOESY/ROESY NMR to distinguish stereoisomers by correlating spatial proximity of protons (e.g., 3β-OH orientation) . For acetylated derivatives, compare IR carbonyl stretches (~1740 cm) and C NMR acetate signals (δ ~170 ppm) with non-acetylated forms . Cross-validate with HRMS to confirm molecular formulas (e.g., CHO vs. CHO for acetylated forms) .
Q. What experimental strategies are effective for studying the biological activity of Stigmast-7-en-3-ol in cellular models?
Assess bioactivity using dose-response assays in cancer or immune cell lines. For example:
- Cytotoxicity : MTT assay (IC determination) in HeLa or MCF-7 cells .
- Immunomodulation : Measure cytokine secretion (e.g., IL-6, TNF-α) in NK cells via ELISA .
- Mechanistic studies : Combine with siRNA knockdown of target genes (e.g., complement component C1 for clionasterol analogs) . Include controls with structurally similar sterols (e.g., stigmasterol) to isolate structure-activity relationships .
Q. How can researchers address discrepancies in reported bioactivity data for Stigmast-7-en-3-ol analogs?
Discrepancies may stem from impurity profiles or assay variability . Perform HPLC-based purity checks (≥98%) and standardize assay conditions (e.g., serum-free media for cell cultures). For complement inhibition studies, validate results across multiple assays (e.g., hemolytic vs. ELISA-based C1q binding) . Use molecular docking to predict binding affinities to targets (e.g., C1q protein) and correlate with experimental IC values .
Q. What methodologies are suitable for synthesizing Stigmast-7-en-3-ol derivatives with modified sterol backbones?
Synthetic routes include:
- Acetylation : React with acetic anhydride/pyridine to produce acetate derivatives (e.g., α-spinasterol acetate) .
- Epoxidation : Treat Δ7 double bonds with mCPBA to generate epoxides, confirmed by H NMR (δ ~3.1 ppm for epoxy protons) .
- Hydroxylation : Use Sharpless asymmetric dihydroxylation to introduce additional hydroxyl groups, monitored by TLC and LC-MS .
Q. How should researchers design experiments to investigate the metabolic stability of Stigmast-7-en-3-ol in vivo?
Use radiolabeled tracers (e.g., C at C3) to track distribution in model organisms. Combine with LC-MS/MS metabolomics to identify phase I/II metabolites (e.g., glucuronidated or sulfated forms). For hepatic stability, incubate with liver microsomes and NADPH, analyzing time-dependent degradation via HPLC . Compare results with structurally related phytosterols (e.g., β-sitosterol) to assess metabolic resistance .
Methodological Notes
- Contamination Mitigation : Avoid plasticizers in solvents (e.g., phthalates) during LC-MS analysis, which can interfere with m/z signals .
- Stereochemical Assignments : Use X-ray crystallography for ambiguous configurations, especially in synthetic derivatives .
- Data Reproducibility : Share raw spectral data (e.g., Bruker NMR files) in supplementary materials for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
